molecular formula C19H15Cl2NO3 B1420702 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-57-4

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420702
M. Wt: 376.2 g/mol
InChI Key: ZHZQGDADAPWDBG-UHFFFAOYSA-N
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Description

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (7-Cl-2-DMPQ-8-MCQC) is a chlorinated quinoline derivative that has been studied for its potential applications in a variety of scientific fields. This compound has been found to have a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antifungal properties. Additionally, 7-Cl-2-DMPQ-8-MCQC has been found to have potential applications in the fields of drug design, drug delivery, and synthesis of pharmaceuticals.

Scientific Research Applications

Chemical Reactivity and Synthesis

Organic Chemistry and Ligand Behavior

Photophysical Properties

  • Tricarbonylrhenium(I) complexes with 4-methylquinoline derivatives demonstrate unique photophysical properties and electronic structures, which can be relevant in the development of optoelectronic materials and sensors (Albertino et al., 2007).

properties

IUPAC Name

7-chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c1-10-15(20)6-5-12-13(19(21)23)9-16(22-18(10)12)14-8-11(24-2)4-7-17(14)25-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQGDADAPWDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=C(C=CC(=C3)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154902
Record name 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(2,5-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS RN

1160256-57-4
Record name 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(2,5-dimethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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